molecular formula C16H18BrNO4S B2988933 2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide CAS No. 2034318-49-3

2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide

Cat. No.: B2988933
CAS No.: 2034318-49-3
M. Wt: 400.29
InChI Key: WIALOKSIFZGHPY-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide ( 2034318-49-3) is a synthetic benzenesulfonamide derivative offered for research purposes. Benzenesulfonamides are a significant class of organic compounds in medicinal chemistry, well-known for their diverse pharmacological profiles . These compounds are frequently investigated for their wide range of potential biological activities. Research on sulfonamide derivatives has shown they can exhibit antibacterial , anti-tumour, insulin-stimulating, and anti-thyroid effects . Furthermore, benzenesulfonamide core structures are explored as key intermediates in organic synthesis for developing dyes, pigments, and other specialty chemicals . The molecular structure of this compound features a benzene ring attached to a sulfonamide group (-SO₂NH₂) , and its specific substitution pattern with bromo, hydroxy, and methoxy groups makes it a valuable building block for further chemical exploration and biochemical profiling. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers can employ this compound in various in vitro assays to investigate its mechanism of action, which may involve targeting enzymes or receptors, given that sulfonamide derivatives are known to act as potent inhibitors for various biological targets such as carbonic anhydrases .

Properties

IUPAC Name

2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4S/c1-22-12-16(19,13-7-3-2-4-8-13)11-18-23(20,21)15-10-6-5-9-14(15)17/h2-10,18-19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIALOKSIFZGHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound’s structure suggests it may interact with proteins or enzymes that have affinity for benzenesulfonamide derivatives. Further experimental studies are needed to identify the specific targets.

Biochemical Pathways

Benzenesulfonamide derivatives are known to interfere with various biochemical pathways, including those involved in cell signaling and metabolism. The compound’s effects on these pathways would depend on its specific targets and their roles in cellular processes.

Pharmacokinetics

The presence of the benzenesulfonamide moiety could potentially enhance the compound’s water solubility, which might influence its absorption and distribution. The compound’s metabolism and excretion would depend on various factors, including its chemical structure and the specific metabolic enzymes present in the body.

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and their roles in cellular processes. Given the lack of specific information, it’s difficult to predict the exact effects of this compound. Based on its structural similarity to other benzenesulfonamide derivatives, it might have potential therapeutic effects.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the environment. For instance, changes in pH could affect the compound’s ionization state, potentially influencing its interaction with its targets. Similarly, high temperatures could increase the compound’s reactivity, while the presence of other molecules could either facilitate or hinder its interaction with its targets.

Biological Activity

The compound 2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide represents a class of benzenesulfonamides that have garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide can be described as follows:

  • Molecular Formula: C₁₈H₁₈BrN₁O₃S
  • Molecular Weight: 396.31 g/mol

The presence of the bromine atom and the sulfonamide group contributes to its reactivity and biological interactions.

Anti-inflammatory Activity

Research has shown that compounds within the benzenesulfonamide class exhibit significant anti-inflammatory effects. A study evaluating various sulfonamides revealed that compounds similar to 2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide demonstrated substantial inhibition of carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents. The percentage inhibition was noted as follows:

CompoundInhibition Percentage (%)
4a94.69
4c89.66
4b87.83

These results suggest that the compound may exert its anti-inflammatory effects through modulation of inflammatory mediators .

Antimicrobial Activity

The antimicrobial properties of benzenesulfonamides have been extensively studied. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were determined in a comparative analysis:

Bacterial StrainMIC (mg/mL)
E. coli6.72
S. aureus6.63
P. aeruginosa6.67
S. typhi6.45
C. albicans6.63
A. niger6.28

These findings indicate that 2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .

Anticancer Potential

Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives. Compounds structurally related to 2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide have shown cytotoxic effects against various cancer cell lines, with IC50 values comparable to established anticancer agents:

Cell LineIC50 (µM)
ECV304 (endothelial)19.41
MCF7 (breast cancer)29.27

These results suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Pharmacokinetic Studies : A study examining the interaction of benzenesulfonamides with human serum albumin (HSA) indicated that these compounds bind moderately to HSA, which may influence their bioavailability and therapeutic efficacy .
  • Toxicological Assessments : Evaluations have indicated low mutagenicity; however, potential hepatotoxicity was noted, emphasizing the need for careful assessment during drug development .
  • Comparative Studies : In comparative analyses, derivatives of benzenesulfonamides showed enhanced biological activity when modified with various functional groups, suggesting that structural modifications could optimize their therapeutic profiles .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Compound Name Substituents on Benzenesulfonamide Molecular Formula Molecular Weight Key Properties/Activities
Target Compound : 2-Bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide Bromo (C-2), N-(2-hydroxy-3-methoxy-2-phenylpropyl) C₁₇H₁₉BrNO₄S 413.3 Polar hydroxyl/methoxy groups enhance hydrogen bonding; phenyl group increases steric bulk.
5-Bromo-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide 5-Bromo-2-methoxy, N-(3-methoxypropyl) C₁₁H₁₆BrNO₄S 338.2 Linear methoxypropyl chain improves solubility; reduced steric hindrance compared to target.
2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide Bromo (C-2), N-(2,4-difluorophenyl) C₁₂H₉BrF₂NO₂S 346.2 Fluorine atoms enhance metabolic stability; electron-withdrawing effects may alter reactivity.
5-Bromo-2-methoxy-N-(3-methoxypropyl)-N-(quinolin-3-yl)benzenesulfonamide 5-Bromo-2-methoxy, N-(3-methoxypropyl), N-(quinolin-3-yl) C₂₁H₂₂BrN₂O₄S 493.4 Quinoline moiety enables π-π stacking; dual N-substituents may complicate conformational flexibility.
2-Bromo-N-(2-oxo-1-propyl-tetrahydroquinolin-6-yl)benzenesulfonamide Bromo (C-2), N-(2-oxo-1-propyl-tetrahydroquinolin-6-yl) C₁₈H₁₉BrN₂O₃S 423.3 Tetrahydroquinoline’s nitrogen enhances binding to enzymes; ketone group introduces polarity.
2-Bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide Bromo (C-2), N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl) C₁₆H₁₇BrNO₃S₂ 402.3 Thiophene and cyclopropyl groups modulate electronic properties; sulfur participates in hydrophobic interactions.

Key Findings from Structural Analysis:

Substituent Effects on Bioactivity: Hydroxyl and Methoxy Groups: The target compound’s 2-hydroxy-3-methoxy substituents may enhance hydrogen-bonding interactions with biological targets, similar to HIV integrase inhibitors observed in styrylquinoline derivatives . Fluorine Substitution: The 2,4-difluorophenyl analog () demonstrates improved metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .

Physicochemical Properties: The methoxypropyl chain in ’s compound likely improves aqueous solubility, whereas the target’s bulky phenylpropyl group may reduce solubility but increase lipophilicity .

Safety and Handling: Fluorinated derivatives () require specific safety protocols under GHS guidelines, highlighting the need for tailored handling compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What chromatographic techniques are recommended for assessing the purity of 2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide, and how should they be optimized?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is preferred due to its sensitivity for aromatic and sulfonamide groups. Use a reverse-phase C18 column with a gradient elution system (acetonitrile/water with 0.1% trifluoroacetic acid). Calibrate with a reference standard of ≥98% purity .
  • Optimization : Adjust the mobile phase ratio to resolve peaks from potential byproducts like unreacted bromobenzene derivatives or hydroxylated intermediates. Validate retention times and peak symmetry using spiked samples .

Q. How can researchers optimize the synthesis yield of this compound under mild reaction conditions?

  • Methodology : Employ a two-step protocol:

Sulfonylation : React 2-bromobenzenesulfonyl chloride with 2-hydroxy-3-methoxy-2-phenylpropylamine in anhydrous dichloromethane at 0–5°C, using triethylamine as a base to neutralize HCl byproducts.

Purification : Recrystallize from ethanol/water (7:3 v/v) to remove unreacted amines. Monitor yield via TLC (silica gel, ethyl acetate/hexane 1:1) .

  • Key Variables : Control temperature to prevent sulfonamide hydrolysis and optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) .

Q. What spectroscopic techniques are essential for initial structural confirmation?

  • Methodology :

  • FT-IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) and hydroxyl/methoxy groups (3200–3500 cm⁻¹ and 2830–2940 cm⁻¹).
  • ¹H NMR : Assign methoxy singlet (~δ 3.3–3.5 ppm), aromatic protons (δ 6.8–7.8 ppm), and hydroxy proton (δ 5.2–5.5 ppm, broad).
  • LC-MS : Validate molecular ion [M+H]⁺ with m/z matching the theoretical molecular weight (e.g., ~425–430 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

  • Methodology :

DFT Calculations : Use Gaussian or ORCA software to model the lowest-energy conformer and simulate NMR shifts (B3LYP/6-311+G(d,p) basis set). Compare with experimental data to identify discrepancies.

Dynamic Effects : Consider solvent interactions (e.g., DMSO-d₆ vs. CDCl₃) and tautomeric equilibria. Use variable-temperature NMR to detect conformational flexibility .

  • Case Study : A 2023 study on sulfonamide derivatives found that steric hindrance from the methoxy group can shift aromatic proton signals by 0.2–0.3 ppm, requiring adjusted computational models .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound in aquatic systems?

  • Methodology :

  • Batch Sorption Studies : Use OECD Guideline 106 to measure soil-water partition coefficients (Kd) with varying pH (4–9).
  • Photodegradation : Exclude aqueous solutions to UV light (λ = 254 nm) and monitor degradation via LC-MS/MS. Identify transformation products (e.g., debrominated or hydroxylated derivatives) .
    • Advanced Modeling : Apply QSAR models to predict biodegradation pathways and bioaccumulation potential, referencing the INCHEMBIOL project framework .

Q. How can stereochemical effects influence the biological activity of this compound, and how should assays be designed to account for this?

  • Methodology :

  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers. Confirm absolute configuration via X-ray crystallography (as in ).
  • Biological Assays : Test enantiomers in cell-based models (e.g., COX-2 inhibition) using a split-plot design with ≥3 replicates. Include racemic mixtures as controls .
    • Data Interpretation : Apply ANOVA to compare IC₅₀ values and assess enantioselectivity (p < 0.05 threshold) .

Methodological Resources

  • Synthetic Protocols : Refer to brominated sulfonamide analogs in Kanto Reagents catalogs for solvent selection and purification guidelines .
  • Crystallography : Access IUCr electronic archives (e.g., CCDC 90606500) for comparative structural data .
  • Environmental Fate : Follow INCHEMBIOL project parameters for long-term ecotoxicity studies .

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